molecular formula C11H10BrN B3228087 2-(Aminomethyl)-4-bromonaphthalene CAS No. 1261623-35-1

2-(Aminomethyl)-4-bromonaphthalene

Cat. No. B3228087
CAS RN: 1261623-35-1
M. Wt: 236.11
InChI Key: NAJMJZHBPFJNNO-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-4-bromonaphthalene” likely refers to a compound that contains a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The “2-(Aminomethyl)” part suggests the presence of an aminomethyl group (-CH2-NH2) at the 2nd position of the naphthalene structure, and the “4-bromo” indicates a bromine atom at the 4th position .


Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)-4-bromonaphthalene” would likely be characterized by the presence of a naphthalene core, with an aminomethyl group attached at one position and a bromine atom at another . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can act as nucleophiles in substitution reactions or as bases in acid-base reactions . The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Aminomethyl)-4-bromonaphthalene” would depend on its exact structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of a bromine atom might increase the compound’s density and boiling point compared to the non-brominated version .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Aminomethyl)-4-bromonaphthalene”. For instance, if it were used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future directions for “2-(Aminomethyl)-4-bromonaphthalene” would depend on its properties and potential applications. For instance, if it showed promising activity as a drug, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

(4-bromonaphthalen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMJZHBPFJNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-bromonaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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